Dirucotide acetate, also known as a synthetic peptide, is primarily recognized for its potential use in the treatment of multiple sclerosis and other autoimmune conditions. It is derived from the myelin basic protein, which plays a critical role in the formation and maintenance of myelin sheaths in the nervous system. Dirucotide acetate is classified as an immunomodulatory agent, affecting the immune response to reduce inflammation and promote neuronal protection.
Dirucotide acetate is synthesized from the myelin basic protein, which is abundant in the central nervous system. The peptide's structure is designed to mimic certain aspects of this protein, allowing it to interact with immune cells and modulate their activity.
Dirucotide acetate falls under the category of peptidomimetics. These compounds are designed to simulate the biological activity of peptides while offering improved stability and bioavailability. As a therapeutic agent, it is classified within immunomodulators used in neurodegenerative diseases.
The synthesis of dirucotide acetate involves several steps:
The synthesis typically employs Fmoc (9-fluorenylmethoxycarbonyl) chemistry, which is a common strategy in peptide synthesis due to its efficiency and ease of use. The final product is characterized using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to confirm its identity and purity.
Dirucotide acetate has a specific sequence derived from myelin basic protein, which contributes to its biological activity. The molecular formula can be represented as , with a molecular weight of approximately 432.5 g/mol.
The compound exhibits a characteristic structure that includes several functional groups essential for its interaction with immune receptors. Its three-dimensional conformation plays a crucial role in its ability to mimic natural peptides.
Dirucotide acetate participates in various chemical reactions primarily involving interactions with immune cells:
The binding affinity of dirucotide acetate to immune receptors can be quantitatively assessed through competitive binding assays, providing insights into its mechanism of action.
Dirucotide acetate exerts its effects by modulating the immune response:
Clinical studies have shown that dirucotide acetate can decrease relapse rates in patients with multiple sclerosis by enhancing regulatory T cell populations and reducing autoreactive T cell activity.
Thermal analysis methods such as differential scanning calorimetry can be employed to assess thermal stability, while HPLC can be used for purity analysis.
Dirucotide acetate has significant potential applications in:
Dirucotide acetate (molecular formula: C₉₂H₁₄₁N₂₅O₂₆) is a synthetic 17-amino acid peptide (sequence: DENPVVHFFKNIVTPRT) derived from residues 82-98 of human myelin basic protein (MBP), a major protein constituent of the myelin sheath in the central nervous system. This sequence represents an immunodominant epitope implicated in multiple sclerosis pathogenesis due to its recognition by autoreactive T-cells [1]. The primary structural modification in dirucotide involves cyclization through a head-to-tail peptide bond formation, while its altered peptide ligand (APL) variant, linear MBP82–98 (Ala91), substitutes lysine with alanine at position 91 (DENPVVHFFA₉₁NIVTPRT) – a critical T-cell receptor (TCR) contact residue [1].
Epitope mapping studies reveal that the core encephalitogenic sequence resides within residues 86-98 (VHFFKNIVTPRTP), with lysine-91 serving as a primary anchor residue for binding to major histocompatibility complex (MHC) class II molecules. Position 91 modification to alanine in the APL variant significantly alters TCR recognition dynamics while maintaining MHC binding capacity, thereby modulating immune responses without inducing full T-cell activation [1]. The cyclization strategy constrains the peptide backbone, reducing conformational flexibility and stabilizing the bioactive conformation required for MHC interaction. This structural stabilization enhances binding specificity towards HLA-DR2 (DRB11501) and HLA-DR4 (DRB10401) alleles, both genetically associated with multiple sclerosis susceptibility [1].
Table 1: Primary Structural Features of Dirucotide and Analogues
| Peptide Designation | Sequence | Modification | Molecular Weight |
|---|---|---|---|
| Dirucotide (Linear MBP82–98) | DENPVVHFFK91NIVTPRT | None | 2060.3 Da |
| Linear MBP82–98 (Ala91) | DENPVVHFFA91NIVTPRT | K91A substitution | 2002.2 Da |
| Cyclic Dirucotide | cyclo-DENPVVHFFK91NIVTPRT | Head-to-tail cyclization | 2042.3 Da |
| Cyclic MBP82–98 (Ala91) | cyclo-DENPVVHFFA91NIVTPRT | Cyclization + K91A | 1984.2 Da |
Nuclear magnetic resonance (NMR) spectroscopy studies in aqueous solution provide critical insights into dirucotide's conformational landscape. Linear dirucotide (MBP82–98) exhibits considerable structural flexibility, sampling an ensemble of conformations with limited helical propensity in the N-terminal region (residues Asp1-Glu4) and transient β-turn motifs around Phe90-Lys91 [1]. This conformational heterogeneity reduces binding specificity and increases susceptibility to proteolytic degradation, particularly at the Phe89-Phe90 and Phe90-Lys91 bonds, where endopeptidases readily cleave the peptide backbone [1].
Cyclization induces profound conformational restrictions, stabilizing a compact tertiary structure characterized by:
Table 2: Biophysical Properties of Dirucotide Conformers
| Property | Linear Dirucotide | Cyclic Dirucotide |
|---|---|---|
| Structural Motifs | Transient helices (5-15% occupancy), disordered C-terminus | Stable β-turn (F89-K91), extended termini |
| Proteolytic Stability | t₁/₂ = 2.3 ± 0.4 hours (lysosomal enzymes) | t₁/₂ = 13.1 ± 1.2 hours (lysosomal enzymes) |
| Radius of Gyration | 18.2 ± 1.2 Å | 14.8 ± 0.6 Å |
| Hydrophobic Exposure | High (45% solvent accessible surface) | Reduced (32% solvent accessible surface) |
| Backbone Flexibility | High (RMSF > 1.5 Å residues 5-15) | Restricted (RMSF < 0.8 Å except termini) |
Dirucotide's immunomodulatory mechanism hinges on precise molecular interactions with MHC class II proteins, particularly HLA-DR2 and HLA-DR4 alleles. Competitive binding assays utilizing fluorescently labeled probes (AMCA-MBP83–99 for HLA-DR2; AMCA-HA306–318 for HLA-DR4) demonstrate that cyclic dirucotide exhibits preferential binding to HLA-DR2 (IC₅₀ = 0.32 ± 0.05 μM) over HLA-DR4 (IC₅₀ = 1.87 ± 0.21 μM) [1]. This allele-specificity arises from complementary interactions between dirucotide's constrained conformation and polymorphic residues within the HLA-DR peptide-binding groove.
Molecular docking and crystallographic analyses reveal three critical interaction domains:
These interactions facilitate stable peptide-MHC complex formation without triggering full T-cell activation. Instead, dirucotide promotes T-cell anergy and stimulates CD4+CD25+Foxp3+ regulatory T-cell expansion, potentially through altered TCR signaling kinetics and reduced immunological synapse stability [1] [2]. The molecular basis for immune modulation thus resides in dirucotide's ability to engage MHC class II molecules with sufficient affinity to compete with native MBP epitopes while presenting suboptimal TCR contacts that deviate from full agonist signaling thresholds.
Table 3: Molecular Interactions of Dirucotide with HLA-DR Alleles
| Interaction Parameter | HLA-DR2 (DRB1*1501) | HLA-DR4 (DRB1*0401) |
|---|---|---|
| Binding Affinity (IC₅₀) | 0.32 ± 0.05 μM (cyclic) | 1.87 ± 0.21 μM (cyclic) |
| Key Anchor Residues | F89 (P1), K91 (P4) | F90 (P1), K91 (P4) |
| Critical HLA Residues | βGlu74, βGly86, αHis81 | βTyr78, βLys71, βSer77 |
| Hydrogen Bonds | 8.3 ± 0.9 (cyclic) | 6.1 ± 0.7 (cyclic) |
| Buried Surface Area | 1120 ± 45 Ų | 890 ± 35 Ų |
| Effect of K91A Mutation | 2.8-fold affinity reduction | 1.9-fold affinity reduction |
CAS No.: 4390-05-0
CAS No.: 10477-99-3
CAS No.: 22642-82-6
CAS No.: 463-82-1